molecular formula C14H9I2NO3 B14401812 Anthranilic acid, N-benzoyl-3,5-diiodo- CAS No. 86166-39-4

Anthranilic acid, N-benzoyl-3,5-diiodo-

Cat. No.: B14401812
CAS No.: 86166-39-4
M. Wt: 493.03 g/mol
InChI Key: ZBYHDRJUYBZIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodoanthranilic acid (CAS 609-86-9; C₇H₅I₂NO₂) is a halogenated derivative of anthranilic acid (2-aminobenzoic acid) with iodine substituents at the 3- and 5-positions of the aromatic ring. It is synthesized via iodination of anthranilic acid using iodine monochloride (ICl) in hydrochloric acid, yielding high purity (98%) . The compound exhibits notable bioactivity, particularly in anticancer and anti-inflammatory applications . Its structural uniqueness—combining electron-withdrawing iodine atoms with a free carboxylic acid group—enhances pharmacological interactions with biological targets.

Properties

CAS No.

86166-39-4

Molecular Formula

C14H9I2NO3

Molecular Weight

493.03 g/mol

IUPAC Name

2-benzamido-3,5-diiodobenzoic acid

InChI

InChI=1S/C14H9I2NO3/c15-9-6-10(14(19)20)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

ZBYHDRJUYBZIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2I)I)C(=O)O

Origin of Product

United States

Preparation Methods

Benzoylation of Anthranilic Acid

The amino group of anthranilic acid is protected via benzoylation to prevent undesired side reactions during iodination. A Schotten-Baumann reaction is typically employed, involving treatment with benzoyl chloride in the presence of aqueous sodium hydroxide:

$$
\text{Anthranilic acid} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-Benzoylanthranilic acid} + \text{HCl}
$$

This step achieves near-quantitative yields (>95%) under mild conditions (0–5°C, 1–2 hours). The resultant N-benzoylanthranilic acid is isolated via filtration and recrystallization from ethanol.

Diiodination of N-Benzoylanthranilic Acid

Iodination is conducted using iodine monochloride (ICl) or iodine (I₂) with hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction leverages the meta-directing effects of the benzamido and carboxyl groups to target positions 3 and 5. A representative protocol adapted from patent CN103755556A involves:

  • Reagents : N-Benzoylanthranilic acid (1 equiv), ICl (2.2 equiv), potassium ferrate (K₂FeO₄, 0.5 equiv), hydrochloric acid (HCl, 5 equiv).
  • Conditions : Acetic acid solvent, 80°C, 8 hours.
  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water.

This method yields 85–90% product with a melting point of 228–230°C and purity ≥97%. The use of ferrate catalysts enhances iodination efficiency by stabilizing reactive iodine species.

Method 2: Diiodination Followed by Benzoylation

Direct Diiodination of Anthranilic Acid

Unprotected anthranilic acid undergoes diiodination under strongly acidic conditions. The amino group (-NH₂), being ortho/para-directing, initially promotes iodination at positions 3 and 6. However, the carboxyl group’s meta-directing influence and steric hindrance shift selectivity toward positions 3 and 5. A modified procedure from Ovchinnikova et al. employs:

  • Reagents : Anthranilic acid (1 equiv), I₂ (2.5 equiv), H₂O₂ (3 equiv), H₂SO₄ (4 equiv).
  • Conditions : Ethanol/water (3:1), reflux (78°C), 12 hours.
  • Workup : Precipitation with ice water, washing with NaHSO₃ solution.

This method achieves 75–80% yield of 3,5-diiodoanthranilic acid, albeit with moderate regioselectivity due to competing iodination at position 6.

Benzoylation of 3,5-Diiodoanthranilic Acid

The diiodinated intermediate is benzoylated using standard acylating conditions. Benzoyl chloride (1.2 equiv) is added dropwise to a suspension of 3,5-diiodoanthranilic acid in aqueous NaOH (10%), yielding the final product after recrystallization. This step proceeds in 90–95% yield, though the overall process is less efficient than Method 1 due to lower diiodination selectivity.

Alternative Approaches and Recent Advances

Benzotriazole-Mediated Acylation

A novel protocol utilizing N-(2-aminoarylacyl)benzotriazoles enables efficient benzoylation under neutral conditions. Anthranilic acid is first converted to a benzotriazole intermediate, which reacts with benzoyl chloride to furnish N-benzoylanthranilic acid in 92% yield. This method circumvents the need for strong bases, preserving acid-sensitive functional groups.

Directed Ortho Metalation (DoM)

Lithium diisopropylamide (LDA)-mediated deprotonation of N-benzoylanthranilic acid directs iodination to the ortho position (C-3). Subsequent iodination at C-5 is achieved via a radical pathway using iodine and ceric ammonium nitrate (CAN), yielding 82% product.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Benzotriazole Approach
Overall Yield 85–90% 70–75% 88–92%
Regioselectivity High Moderate High
Reaction Time 8–10 hours 14–16 hours 6–8 hours
Functional Group Tolerance Moderate Low High

Method 1 offers superior regioselectivity and yield, making it the preferred industrial-scale process. The benzotriazole approach, while efficient, requires specialized reagents and is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-benzoyl-3,5-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less iodinated derivatives .

Scientific Research Applications

Anthranilic acid, N-benzoyl-3,5-diiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of anthranilic acid, N-benzoyl-3,5-diiodo- involves its interaction with specific molecular targets. The benzoyl and diiodo groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Halogenated Anthranilic Acid Derivatives

Substitution with halogens (I, Br, Cl) significantly alters bioactivity. Key analogs include:

Compound Substituents Bioactivity Highlights Reference
3,5-Diiodoanthranilic Acid 3-I, 5-I - Superior anticancer potency vs. cisplatin in PC3 (prostate) and A375 (melanoma) cells.
- Anti-inflammatory effects comparable to indomethacin.
2-Amino-5-Bromo Benzoic Acid 5-Br - Comparable cytotoxicity to cisplatin in A375 melanoma.
- Moderate anti-inflammatory activity.
2-Amino-4-Chloro Benzoic Acid 4-Cl - Lower anticancer potency than cisplatin.
- Weak anti-inflammatory activity.
5-Hydroxy Anthranilic Acid 5-OH - Minimal cytotoxicity in cancer cell lines.
- Moderate anti-inflammatory effects.

Key Trends :

  • Iodination enhances anticancer potency, likely due to increased lipophilicity and improved membrane penetration .
  • Bromine provides moderate activity, while chlorine and hydroxyl groups reduce efficacy.

Nitro and Methyl Derivatives

Compound Substituents Bioactivity Highlights Reference
2-Amino-5-Nitro Benzoic Acid 5-NO₂ - Equipotent to cisplatin in select cell lines.
- Limited anti-inflammatory effects.
2-Amino-3,5-Dimethyl Benzoic Acid 3-CH₃, 5-CH₃ - Primarily used as an organic synthesis intermediate.
- No significant bioactivity reported.

Key Trends :

  • Nitro groups enhance cytotoxicity but may reduce selectivity due to oxidative stress induction.
  • Methyl groups diminish bioactivity, highlighting the critical role of halogen electronegativity.

Synergistic Effects with Nanocarriers

3,5-Diiodoanthranilic acid demonstrates enhanced efficacy when combined with rutin-loaded nanomicelles (Table 4, ):

  • Synergy: Reduces required doses to submicro-nanomolar ranges in MCF7 (breast) and PC3 (prostate) cancer cells.
  • Exceptions: Lacks synergy with 4-nitrophenol in A549 (lung) and Triazolo-4-anisidine ciprobutyl acid in PANC1 (pancreatic) cells.

Comparatively, 2-Amino-5-Bromo Benzoic Acid and 4-Chloro derivatives show partial synergy, underscoring the superior adaptability of iodine-substituted analogs in combinatorial therapies.

Anti-Inflammatory Activity

In LPS-induced RAW264.7 macrophages, 3,5-diiodoanthranilic acid inhibits nitric oxide (NO) production at micromolar concentrations (IC₅₀ ≈ 15 µM), matching indomethacin’s efficacy . Other analogs like 4-nitrophenol and Triazolo-4-anisidine ciprobutyl acid exhibit similar potency, while free rutin lacks anti-inflammatory effects.

Q & A

What synthetic methodologies are employed to prepare N-benzoyl-3,5-diiodoanthranilic acid, and how is its structural integrity validated?

Basic Research Question
Answer:
The synthesis typically involves iodination of anthranilic acid derivatives followed by benzoylation. For example, 3,5-diiodoanthranilic acid (a precursor) is synthesized via electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled conditions . Subsequent N-benzoylation is achieved by reacting the amino group with benzoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

Characterization employs:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.2 ppm for iodinated positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 388.931 for C7H5I2NO2) .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, I percentages) .

Which in vitro assays are standard for evaluating the anti-inflammatory activity of N-benzoyl-3,5-diiodoanthranilic acid, and how are results interpreted?

Basic Research Question
Answer:
The Griess assay is widely used to measure nitric oxide (NO) inhibition in LPS-stimulated RAW264.7 macrophages . Key steps:

Cell Treatment : Incubate cells with LPS (1 µg/mL) and test compound (1–100 µM) for 24 hours.

NO Quantification : Measure nitrite (NO2−) levels in supernatant using sulfanilamide and NEDD reagents; absorbance at 540 nm .

Data Interpretation : IC50 values are calculated relative to controls (e.g., indomethacin as a reference). A compound with IC50 < 10 µM is considered potent .

How does the 3,5-diiodo substitution influence the compound’s anticancer activity, and what structural insights support SAR studies?

Advanced Research Question
Answer:
The 3,5-diiodo groups enhance lipophilicity and DNA intercalation potential, improving cytotoxicity. In PANC1 pancreatic cancer cells , 2-amino-3,5-diiodobenzoic acid derivatives show IC50 values 2–5-fold lower than cisplatin (e.g., 8.2 µM vs. 20.1 µM) . Structure-Activity Relationship (SAR) insights:

  • Iodine’s Electrophilic Nature : Facilitates halogen bonding with DNA base pairs or kinase active sites .
  • Benzoyl Group : Enhances cellular uptake via passive diffusion (logP > 2.5) .
    Methodological Validation : Comparative assays using non-halogenated analogs (e.g., 2-aminobenzoic acid) confirm the critical role of iodine .

What experimental strategies assess synergistic effects between N-benzoyl-3,5-diiodoanthranilic acid and nanomicellar drug delivery systems?

Advanced Research Question
Answer:
Combinatorial cytotoxicity assays are performed using:

Rutin-Loaded Nanomicelles : Prepared via solvent evaporation, with particle size < 200 nm (DLS validation) .

Dose-Reduction Index (DRI) : Co-treatment with nanomicelles and the compound in MCF7 breast cancer cells reduces the effective dose by 50–70% (e.g., IC50 from 10 µM to 3.2 µM) .

Isobologram Analysis : Confirms synergy (CI < 1) in resistant CACO2 colorectal cancer cells .

How can conflicting bioactivity data for halogenated anthranilic acids across cancer models be systematically resolved?

Advanced Research Question
Answer:
Contradiction Analysis involves:

Cell Line-Specific Profiling : Compare cytotoxicity in A375 melanoma (high ROS sensitivity) vs. A549 lung cancer (low oxidative stress response) .

Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., CYP3A4-mediated deiodination) to explain variability .

Transcriptomic Validation : RNA-seq identifies differential expression of target pathways (e.g., NF-κB in PC3 prostate cancer ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.